molecular formula C19H27N3O6 B1143052 Butabindide CAS No. 175553-48-7

Butabindide

Cat. No. B1143052
CAS RN: 175553-48-7
M. Wt: 393.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Butabindide is a potent, selective inhibitor of tripeptidyl peptidase II (TPP II) with Ki values of 10 μM and 7 nM for TPP I and TPP II, respectively . It inhibits TPP II to protect CCK-8 against inactivation .


Synthesis Analysis

The synthesis of Butabindide involves various chemical and biological methods, along with novel design and delivery strategies . The specific inhibitor of animal TPPII, Butabindide, was shown to hyperactivate at least one neuropeptide hormone response in mice .


Chemical Reactions Analysis

Butabindide is a potent, selective tripeptidyl peptidase II (TPP II) inhibitor . It inhibits TPP II to protect CCK-8 against inactivation .


Physical And Chemical Properties Analysis

Butabindide appears as a white solid . It has a molecular weight of 393.44 and its chemical formula is C17H25N3O2·C2H2O4 . It is soluble in DMSO .

Scientific Research Applications

  • Tripeptidyl Peptidase II Inhibition : Butabindide was reported as a potent TPPII inhibitor, with an IC50 value of 7 nM. TPPII is an endogenous protease that degrades cholecystokinin-8 (CCK-8). However, Butabindide was found to have some chemical instability, leading to the development of more stable analogues with comparable TPPII inhibitory activity (Breslin et al., 2002).

  • Cholecystokinin Inactivation : A study characterized and identified a CCK-inactivating peptidase as a membrane-bound isoform of TPPII. This peptidase was found in neurons responding to CCK, as well as in non-neuronal cells. Butabindide was designed as a potent and specific inhibitor, shown to protect endogenous CCK from inactivation and display pro-satiating effects mediated by the CCKA receptor (Rose et al., 1996).

  • Drug Development Process : Another study discussed the overall process of drug discovery and development, which includes the use of molecules like Butabindide. It highlighted the role of molecular biology and genomic sciences in enriching therapeutic armamentarium and guiding drug research (Drews, 2000).

Mechanism of Action

Butabindide works by inhibiting TPP II to protect CCK-8 against inactivation .

Safety and Hazards

Butabindide may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .

properties

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQIRIMIVLFYIX-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butabindide

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